5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms This compound is characterized by the presence of a chloro group at the 5th position, a chloromethyl group at the 3rd position, a methyl group at the 1st position, and an aldehyde group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common method starts with the reaction of 3-chloromethyl-1-(2-chloroethyl) pyrazole with thionyl chloride under reflux conditions to form the desired compound . Another approach involves the cyclization of appropriate precursors followed by formylation, oxidation, and acylation steps .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions:
Thionyl Chloride: Used for chlorination reactions.
Palladium Catalysts: Used in coupling reactions such as Suzuki–Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Substituted Pyrazoles: Depending on the substituents introduced during the reactions.
Alcohols and Carboxylic Acids: From the reduction and oxidation of the aldehyde group.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pyrazole derivatives, which are important in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: Pyrazole derivatives have shown significant biological activities, including antibacterial, antifungal, and anticancer properties. The compound can be used in the design and synthesis of new drugs targeting specific biological pathways .
Industry: In the materials science field, pyrazole derivatives are used in the development of polymers with unique properties, such as proton conductivity and semiconducting behavior .
Mechanism of Action
The mechanism of action of 5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, some pyrazole derivatives inhibit enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
5-Chloro-1-vinyl-1H-pyrazole: Similar structure but with a vinyl group instead of a chloromethyl group.
3-Methyl-1-substituted-1H-pyrazole-4-carbonyl chloride: Similar structure but with a carbonyl chloride group instead of an aldehyde group.
Uniqueness: 5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both chloro and chloromethyl groups, which provide distinct reactivity patterns. This makes it a versatile intermediate for the synthesis of various functionalized pyrazole derivatives.
Properties
IUPAC Name |
5-chloro-3-(chloromethyl)-1-methylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-10-6(8)4(3-11)5(2-7)9-10/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUREFOSKIJKHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CCl)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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